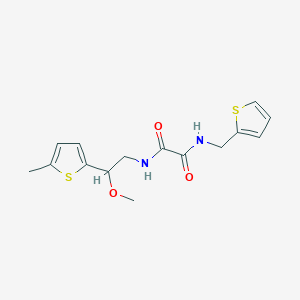

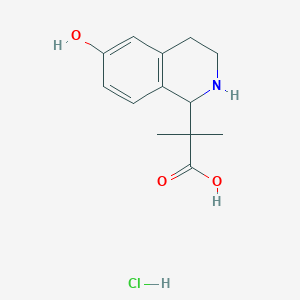

N1-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide, also known as MT-45, is a novel synthetic opioid drug that has gained significant attention in recent years due to its potential use as a painkiller. MT-45 was first synthesized in the 1970s by a team of researchers at the University of Montana and was initially investigated for its analgesic properties. However, the drug was never developed for clinical use due to its potential for abuse and addiction.

Scientific Research Applications

Synthesis and Photophysical Properties

Studies have focused on the synthesis and characterization of thiophene derivatives due to their unique photophysical properties. For instance, novel polythiophenes bearing oligo(ethylene glycol) segments and azobenzene units have been synthesized, demonstrating interesting thermal, optical, and electrochemical properties, which are crucial for applications in organic electronics and photonics (Tapia et al., 2010). Similarly, methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoates have been studied for their quantum yields and excited-state proton transfer, highlighting the impact of substituents on luminescence properties (Kim et al., 2021).

Medicinal Chemistry and Biological Activity

In medicinal chemistry, thiophene derivatives have been explored for their potential biological activities. The synthesis of novel imidate derivatives of thiophene and furan, and their metallation properties, have been investigated, pointing towards applications in drug development and synthetic chemistry (Barcock et al., 1994). Furthermore, novel thiophene and benzothiophene derivatives have been designed, synthesized, and evaluated for their anti-proliferative activity, showing promising results as cytotoxic agents (Mohareb et al., 2016).

Materials Science Applications

Thiophene derivatives are also significant in materials science, especially in the development of dye-sensitized solar cells (DSSCs). Simple organic molecules bearing a 3,4-ethylenedioxythiophene linker have been synthesized, achieving high solar-to-energy conversion efficiencies, comparable to those of commercial dyes, underscoring their potential in renewable energy technologies (Liu et al., 2008).

Sensing and Detection

The development of new sensors for detecting metal ions using thiophene-based ligands illustrates the versatility of these compounds in chemical sensing applications. Two new pincer azomethine–thiophene ligands have been developed for fluorescence and MALDI-TOF-MS applications, showcasing the ability of thiophene derivatives to serve as effective chemosensors for metal ions (Pedras et al., 2007).

properties

IUPAC Name |

N'-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-N-(thiophen-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S2/c1-10-5-6-13(22-10)12(20-2)9-17-15(19)14(18)16-8-11-4-3-7-21-11/h3-7,12H,8-9H2,1-2H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWYBCEZUGQJJHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(CNC(=O)C(=O)NCC2=CC=CS2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-7-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2638824.png)

![2-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide hydrochloride](/img/structure/B2638825.png)

![(3-Methoxyphenyl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2638828.png)

![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2638830.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,5-dimethylbenzamide](/img/structure/B2638831.png)

![1-(2-Chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2638834.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2638835.png)

![1-[(Benzyloxy)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2638839.png)

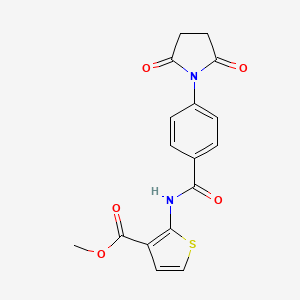

![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-methoxyethyl)propanamide](/img/structure/B2638843.png)